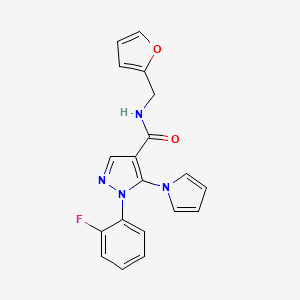![molecular formula C20H18F3N3O2 B10998597 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B10998597.png)
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a phthalazinone core substituted with a 2-methylpropyl group and an acetamide moiety linked to a trifluorophenyl ring. Its distinct structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Phthalazinone Core: The initial step involves the cyclization of an appropriate hydrazine derivative with a phthalic anhydride or its equivalent under acidic or basic conditions to form the phthalazinone core.
Substitution with 2-Methylpropyl Group: The phthalazinone core is then alkylated with a 2-methylpropyl halide in the presence of a base such as potassium carbonate or sodium hydride.
Acetamide Formation: The resulting intermediate is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetamide functionality.
Trifluorophenyl Substitution: Finally, the trifluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a trifluorophenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(4-fluorophenyl)acetamide
- **2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,5-difluorophenyl)acetamide
- **2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide lies in its trifluorophenyl substitution, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H18F3N3O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C20H18F3N3O2/c1-11(2)10-26-20(28)14-6-4-3-5-13(14)17(25-26)9-18(27)24-12-7-15(21)19(23)16(22)8-12/h3-8,11H,9-10H2,1-2H3,(H,24,27) |
InChI Key |
YLQFAYZLUPNTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B10998514.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10998528.png)
![2-(4-methoxyphenyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10998535.png)
![4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)butanamide](/img/structure/B10998536.png)
![N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10998544.png)
![N-{4-[2-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-oxobutyl}pyrazine-2-carboxamide](/img/structure/B10998558.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10998560.png)

![1-(propan-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10998578.png)


![1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B10998587.png)
![1-[2-(1H-1,3-Benzimidazol-2-YL)piperidino]-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10998588.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}glycine](/img/structure/B10998596.png)
